molecular formula C25H27N3O5 B2691441 3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034414-82-7

3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2691441
CAS RN: 2034414-82-7
M. Wt: 449.507
InChI Key: DIWMFSFPTUABRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27N3O5 and its molecular weight is 449.507. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Carboxamide Derivatives Synthesis : Carboxamide derivatives of benzo[b][1,6]naphthyridines, closely related to the queried compound, have been synthesized and evaluated for cytotoxic activity. This includes the study of their inhibitory properties against various cancer cell lines, demonstrating the potential of these compounds as potent cytotoxins in cancer research (Deady et al., 2003).

  • Sustainable Chemistry Approach : There's significant research on the solvent-free synthesis of quinazoline-2,4(1H,3H)-diones, highlighting an environmentally friendly and sustainable chemistry approach. This method includes the efficient synthesis of key intermediates for various drugs (Mizuno et al., 2007).

Pharmacological Research

  • Hypotensive Agents Study : Studies on compounds structurally similar to the queried compound have explored their use as hypotensive agents. These studies focus on the synthesis of various derivatives and their effects on blood vessel relaxation, offering insights into their potential therapeutic applications (Eguchi et al., 1991).

  • Green Chemistry in Drug Synthesis : The use of green chemistry principles in the synthesis of quinazoline-2,4(1H,3H)-diones derivatives is a notable area of research. These derivatives are key intermediates in the synthesis of several drugs, emphasizing the importance of eco-friendly and efficient synthesis methods (Patil et al., 2008).

Other Applications

  • Chemical Fixation of CO2 : There's growing interest in the chemical fixation of CO2 to synthesize functionalized quinazoline-2,4(1H,3H)-diones. This approach aligns with sustainable and environmentally friendly methodologies in chemical synthesis and has broad implications for the pharmaceutical and biotechnology industries (Vessally et al., 2017).

  • Ultrasound-Assisted Synthesis : The use of ultrasound-assisted synthesis for creating benzimidazo[2,1-b]quinazolin-1(1H)-ones is an innovative approach, demonstrating the potential of alternative synthesis methods in the development of heterocyclic compounds (Chen et al., 2016).

properties

IUPAC Name

3-[1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5/c1-25(2)14-16-6-5-9-20(22(16)33-25)32-15-21(29)27-12-10-17(11-13-27)28-23(30)18-7-3-4-8-19(18)26-24(28)31/h3-9,17H,10-15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWMFSFPTUABRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(CC3)N4C(=O)C5=CC=CC=C5NC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.